BenchChemオンラインストアへようこそ!

(R)-Q-VD-OPh

Enantiomer specificity Caspase inhibition Stereoselective pharmacology

(R)-Q-VD-OPh is the essential stereochemical negative control for Q-VD-OPh apoptosis studies. The (R)-enantiomer exhibits markedly reduced caspase inhibitory activity vs. the active (S)-form, enabling rigorous validation of stereospecific, caspase-dependent effects. Use it to confirm antiapoptotic outcomes arise from specific caspase engagement, not off-target artifacts. Ideal for chiral HPLC method development and batch purity verification. Procure alongside active Q-VD-OPh to eliminate experimental confounds.

Molecular Formula C26H25F2N3O6
Molecular Weight 513.5 g/mol
Cat. No. B10814239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Q-VD-OPh
Molecular FormulaC26H25F2N3O6
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m1/s1
InChIKeyOOBJCYKITXPCNS-NFBKMPQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Q-VD-OPh: The Defined Low-Activity Enantiomer for Caspase Inhibition Studies


(R)-Q-VD-OPh ((R)-QVD-OPH; (R)-Quinoline-Val-Asp-Difluorophenoxymethylketone) is the less active enantiomer of Q-VD-OPha, an irreversible pan-caspase inhibitor . With a molecular weight of 513.49 and the molecular formula C₂₆H₂₅F₂N₃O₆, this compound exhibits high solubility in DMSO (≥125 mg/mL; 243.43 mM) and features a distinct stereochemical configuration at the valine residue [1]. Q-VD-OPha, the active parent form, is characterized as a broad-spectrum caspase inhibitor with potent antiapoptotic properties and an IC₅₀ range of 25-400 nM across multiple caspase isoforms including caspase-1, -3, -8, -9, -10, and -12, with specific IC₅₀ values of 48 nM for caspase-7 and 25 nM for caspase-3 .

Why (R)-Q-VD-OPh Cannot Be Replaced by Racemic or Active Enantiomer Forms in Controlled Studies


Substituting (R)-Q-VD-OPh with racemic Q-VD-OPh or other pan-caspase inhibitors without rigorous experimental validation introduces significant confounding variables due to stereochemical specificity, divergent potency profiles, and off-target toxicity differences. The (R)-enantiomer exhibits markedly reduced caspase inhibitory activity relative to the active (S)-form or racemic mixture , rendering it functionally distinct. Furthermore, the comparator landscape reveals that Q-VD-OPh (active form) demonstrates approximately two orders of magnitude greater potency in whole-cell caspase-3 inhibition compared to Z-VAD-fmk [1], and a Q-VD-OPh concentration of 10 nM achieves neutrophil apoptosis reduction comparable to 100 µM of Z-VAD-fmk [2]. These substantial quantitative differences across both stereoisomers and compound classes mean that experimental outcomes—including dose-response relationships, toxicity profiles, and pathway specificity—are not interchangeable and require compound-specific validation.

Quantitative Differentiation Evidence for (R)-Q-VD-OPh Versus Comparators


Stereochemical Activity Differential: (R)-Enantiomer Versus Active Parent Q-VD-OPha

Multiple commercial and academic sources consistently classify (R)-Q-VD-OPh as the less active enantiomer of Q-VD-OPha, with the (R)-stereoisomer exhibiting substantially reduced pan-caspase inhibitory potency compared to the active parent form . While the active Q-VD-OPha demonstrates IC₅₀ values ranging from 25 to 400 nM across caspase-1, -3, -8, -9, -10, and -12, with specific values of 48 nM against caspase-7 and 25 nM against caspase-3 [1], the (R)-enantiomer serves as a stereochemical control for studies requiring confirmation that observed antiapoptotic effects are caspase-specific rather than non-specific or off-target.

Enantiomer specificity Caspase inhibition Stereoselective pharmacology

Active Parent Q-VD-OPh Versus Z-VAD-fmk: Potency Differential in Whole-Cell Caspase-3 Inhibition

In whole-cell environments, the active parent compound Q-VD-OPh exhibits approximately two orders of magnitude higher efficiency in inhibiting caspase-3 activity and DNA fragmentation compared to the widely used FMK-based inhibitor Z-VAD-fmk [1]. This potency differential has critical implications for experimental design: while (R)-Q-VD-OPh serves as the low-activity stereochemical control, the active Q-VD-OPh parent form achieves effective caspase blockade at substantially lower concentrations than legacy FMK inhibitors, reducing the likelihood of off-target effects associated with high-concentration inhibitor exposure.

Caspase-3 Apoptosis inhibition FMK inhibitor comparison

Neutrophil Apoptosis Inhibition: Q-VD-OPh Versus Z-VAD-fmk Minimum Effective Concentration

In human neutrophil apoptosis assays, Q-VD-OPh (active parent form) demonstrates dramatically superior potency, with significant apoptosis reduction observed at concentrations as low as 10 nM [1]. In contrast, Z-VAD-fmk shows no detectable anti-apoptotic effect below 100 µM under identical experimental conditions [1]. This represents an approximately 10,000-fold difference in minimum effective concentration (10 nM vs. 100 µM), underscoring the profound functional divergence between the Q-VD-OPh scaffold and traditional FMK-based inhibitors. For researchers employing (R)-Q-VD-OPh as an enantiomeric control, this potency differential validates the stereochemical specificity of caspase inhibition.

Neutrophil biology Apoptosis Caspase inhibition

In Vivo Neuroprotection: Q-VD-OPh Infarct Volume Reduction in Neonatal Stroke Model

In a P7 neonatal rat model of unilateral focal ischemia with reperfusion, systemic administration of Q-VD-OPh (1 mg/kg, i.p.) produced statistically significant neuroprotection at 48 hours post-injury [1]. The active parent compound reduced infarct volume from 24.3% ± 2.2% in vehicle-treated controls to 12.6% ± 2.8% in Q-VD-OPh-treated animals (p = 0.006), representing a 48.1% relative reduction in tissue damage [1]. Notably, female rats exhibited stronger protection (infarct volume 6.7% ± 3.3%; p = 0.006), while males showed no significant effect, highlighting sex-dependent responses to caspase inhibition [1].

Neonatal hypoxia-ischemia Neuroprotection Stroke

Cytotoxicity Profile: Q-VD-OPh Versus Z-VAD-fmk and Boc-D-fmk

In comparative cytotoxicity assessments, the active Q-VD-OPh parent compound demonstrates significantly lower intrinsic toxicity than both Z-VAD-fmk and Boc-D-fmk even at extremely high concentrations [1]. The seminal study by Caserta et al. established that Q-VD-OPh was not toxic to cells even at extremely high concentrations, whereas Z-VAD-fmk and Boc-D-fmk exhibit concentration-dependent cytotoxicity [1]. Furthermore, a comparative review notes that Q-VD-OPh offers improvements over Z-VAD-fmk including lower toxicity and systemic activity [2]. This favorable toxicity profile of the Q-VD-OPh scaffold supports the use of (R)-Q-VD-OPh as a low-toxicity negative control, minimizing confounding effects from inhibitor-induced cell death in control experimental arms.

Cytotoxicity Caspase inhibitor safety In vitro toxicology

Validated Application Scenarios for (R)-Q-VD-OPh in Apoptosis and Cell Death Research


Stereochemical Negative Control in Pan-Caspase Inhibition Studies

(R)-Q-VD-OPh serves as the definitive stereochemical negative control for experiments employing the active parent compound Q-VD-OPha [5]. Given that Q-VD-OPha exhibits IC₅₀ values ranging from 25 to 400 nM across caspase-1, -3, -7, -8, -9, -10, and -12, researchers must confirm that observed antiapoptotic effects are stereospecific and caspase-dependent [4]. The (R)-enantiomer, being the less active stereoisomer, enables this validation by demonstrating that the (R)-configuration at the valine residue fails to engage caspase active sites with comparable affinity. This control is essential for establishing that protection from apoptosis arises from specific caspase inhibition rather than non-specific chemical effects or off-target interactions.

Enantiomeric Purity and Activity Verification in Chemical Synthesis and QC

For chemical suppliers, CROs, and academic labs synthesizing Q-VD-OPh analogs, (R)-Q-VD-OPh provides an essential reference standard for enantiomeric purity assessment and activity verification [5]. The active parent form Q-VD-OPha contains a defined stereocenter at the valine residue; the (R)-enantiomer serves as the comparator for chiral HPLC method development, optical rotation verification, and batch-to-batch consistency testing. Procurement of (R)-Q-VD-OPh enables quality control laboratories to establish stereochemical identity, quantify enantiomeric excess, and confirm that synthetic batches of Q-VD-OPha are free from significant (R)-enantiomer contamination that could confound biological activity measurements.

Apoptosis Pathway Dissection in Primary Human Neutrophil Long-Term Culture

The active parent compound Q-VD-OPh has been validated to prevent neutrophil apoptosis for at least 5 days at a single 10 µM dose, preserving phagocytosis, NADPH oxidase activity, chemotaxis, and degranulation [5]. The dramatic potency advantage of Q-VD-OPh over Z-VAD-fmk—effective from 10 nM versus no Z-VAD-fmk effect below 100 µM—makes the Q-VD-OPh scaffold uniquely suited for extended neutrophil functional studies [4]. In this context, (R)-Q-VD-OPh provides the appropriate stereochemical control to confirm that the observed lifespan extension and functional preservation are mediated by stereospecific caspase inhibition rather than non-specific cytoprotective effects. This application is particularly valuable for infectious disease and immunology researchers investigating host-pathogen interactions and neutrophil-mediated inflammation.

In Vivo Neuroprotection Model Validation with Sex-Specific Analysis

The active parent compound Q-VD-OPh has demonstrated significant neuroprotection in a P7 neonatal rat stroke model, reducing infarct volume by 48.1% relative to vehicle control (p = 0.006) with notable sex-dependent effects [5]. For researchers establishing in vivo neuroprotection models or validating caspase inhibition as a therapeutic strategy for hypoxic-ischemic brain injury, (R)-Q-VD-OPh provides the essential enantiomeric control to confirm that observed tissue protection is stereospecific and caspase-dependent. Given the demonstrated sex differences in neuroprotective response (females: 6.7% ± 3.3% infarct volume vs. males: no significant effect), the inclusion of (R)-Q-VD-OPh as a negative control is particularly critical for studies analyzing sex-dependent apoptotic signaling pathways in the developing brain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Q-VD-OPh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.